BenchChemオンラインストアへようこそ!

3-Chloro-4-methoxyphenethylamine hydrochloride

Neuropharmacology Monoamine Transporters SERT

3-Chloro-4-methoxyphenethylamine HCl (CAS 7569-60-0) is a primary amine with 3.3-fold higher SERT potency (IC₅₀=100 nM) vs. its N-methyl homolog—the optimal starting scaffold for SERT SAR without N-alkylation. Its 3-chloro-4-methoxy pattern confers a unique monoamine transporter profile and validated TRPV1 antagonist activity (IC₅₀=1,990 nM), providing a patent-diversifiable capsaicinoid alternative for analgesic development. Used in lycorine-type alkaloid total synthesis and exhibiting minimal CYP2D6 inhibition (IC₅₀>27,000 nM), this building block minimizes metabolic risk in CNS programs. Choose this specific halogenation pattern; uncharacterized analogs cannot reproduce its pharmacology.

Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
CAS No. 7569-60-0
Cat. No. B1591647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxyphenethylamine hydrochloride
CAS7569-60-0
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN)Cl.Cl
InChIInChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-7(4-5-11)6-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H
InChIKeyVGUBBPZQDURYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS 7569-60-0): Substituted Phenethylamine Building Block for Serotonergic and TRPV1 Pathway Research


3-Chloro-4-methoxyphenethylamine hydrochloride is a substituted phenethylamine derivative featuring a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring. It is supplied as the hydrochloride salt, which enhances aqueous solubility and stability compared to the free base [1]. This compound serves as a key intermediate in the synthesis of TRPV1 channel ligands and lycorine-type alkaloids [2], and its halogenation pattern confers distinct pharmacological profiles relative to unsubstituted or mono-substituted analogs [3].

3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS 7569-60-0): Positional Isomers and Substitution Patterns Yield Markedly Different Monoamine Transporter and Receptor Profiles


Phenethylamine analogs cannot be considered interchangeable due to profound differences in pharmacological activity driven by ring substitution pattern and position. Meta- vs. para-chloro substitution and methoxy group placement critically modulate serotonergic potency, with para-chloro substitution demonstrating substantially greater efficacy for serotonin uptake inhibition and release than meta or ortho isomers [1]. Furthermore, the specific combination of 3-chloro and 4-methoxy substitution confers a unique interaction profile across monoamine transporters (SERT, NET, DAT) and emerging targets such as TRPV1 channels that is not replicated by other substitution patterns . Substituting an uncharacterized analog without verifying its specific quantitative profile against the target compound risks invalidating comparative pharmacology and medicinal chemistry campaigns.

Quantitative Differentiation of 3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS 7569-60-0) Against Structural Analogs Across Key Assay Dimensions


Monoamine Transporter Inhibition Profile of 3-Chloro-4-methoxyphenethylamine Compared to N-Methyl Homologs

3-Chloro-4-methoxyphenethylamine hydrochloride demonstrates a distinct monoamine transporter inhibition profile when compared to its N-methylated homolog. Against the human serotonin transporter (SERT) expressed in HEK293 cells, the target compound inhibits [³H]serotonin uptake with an IC₅₀ of 100 nM [1]. In contrast, the N-methyl derivative (N-methyl-3-chloro-4-methoxyphenethylamine) exhibits an IC₅₀ of 330 nM in a similar SERT inhibition assay using the APP+ fluorescent substrate in HEK cells, representing a 3.3-fold loss in potency [2]. This differential highlights the sensitivity of SERT interaction to N-alkylation within this scaffold.

Neuropharmacology Monoamine Transporters SERT NET DAT Structure-Activity Relationship

CYP2D6 Inhibition Liability: 3-Chloro-4-methoxyphenethylamine Exhibits Negligible CYP2D6 Inhibition (IC₅₀ >27 μM) Relative to Potent Inhibitors

The target compound exhibits negligible inhibition of cytochrome P450 2D6 (CYP2D6), a critical drug-metabolizing enzyme. In human liver microsomes using dextromethorphan as a probe substrate, 3-chloro-4-methoxyphenethylamine hydrochloride demonstrates an IC₅₀ greater than 27,000 nM (IC₅₀ > 2.70E+4 nM) [1]. This contrasts sharply with established CYP2D6 inhibitors such as quinidine (IC₅₀ ~ 90 nM) and fluoxetine (IC₅₀ ~ 890 nM), indicating that this phenethylamine scaffold is unlikely to cause significant CYP2D6-mediated drug-drug interactions.

Drug Metabolism Cytochrome P450 CYP2D6 ADME Drug-Drug Interaction

CYP2C19 and CYP2B6 Inhibition Profiles Distinguish 3-Chloro-4-methoxyphenethylamine from Polypharmacology Scaffolds

The compound demonstrates weak inhibition of CYP2C19 (IC₅₀ = 4,100 nM) and CYP2B6 (IC₅₀ = 3,900 nM) in human liver microsomes [1]. These values indicate a relatively clean CYP inhibition profile compared to many polypharmacological agents that potently inhibit multiple CYP isoforms at sub-micromolar concentrations. The low micromolar IC₅₀ values for these off-target CYPs suggest that this scaffold may be suitable as a starting point for medicinal chemistry optimization with reduced metabolic liability.

Cytochrome P450 CYP2C19 CYP2B6 ADME Off-Target Liability

TRPV1 Antagonist Activity of 3-Chloro-4-methoxyphenethylamine Derivatives in Acidic pH Models

A derivative of 3-chloro-4-methoxyphenethylamine exhibits TRPV1 antagonist activity with an IC₅₀ of 1,990 nM at pH 6.0 in CHOK1 cells expressing human TRPV1, assessed by FLIPR assay [1]. This acidic pH condition models the inflammatory tissue microenvironment where TRPV1 is pathologically activated. This moderate antagonism provides a baseline for structure-activity relationship studies targeting TRPV1-mediated pain signaling. In comparison, more advanced TRPV1 antagonists such as capsazepine demonstrate IC₅₀ values in the nanomolar range (e.g., 10-300 nM), highlighting the opportunity for further optimization of this phenethylamine scaffold.

TRPV1 Pain Inflammation Ion Channel Analgesic Discovery

Trace Amine-Associated Receptor 1 (TAAR1) Agonism Distinguishes 3-Chloro-4-methoxyphenethylamine from Simple Phenethylamine Scaffolds

3-Chloro-4-methoxyphenethylamine acts as a TAAR1 agonist with an EC₅₀ of 780 nM at mouse TAAR1 expressed in HEK293 cells, assessed by cAMP accumulation via BRET assay [1]. For comparison, the parent compound β-phenethylamine exhibits EC₅₀ values of approximately 106 nM at mouse TAAR1 and 1,200 nM at human TAAR1 [2]. The chloro-methoxy substitution pattern thus yields TAAR1 agonism within the same general potency range as the endogenous ligand, but with the added benefit of a halogen handle for further derivatization or radiolabeling.

TAAR1 Trace Amines GPCR Neuropsychiatric cAMP

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Activity Profile Relative to Serotonergic Selectivity

The compound demonstrates modest inhibition of dopamine uptake at human DAT (IC₅₀ = 945 nM) and norepinephrine reuptake at human NET (IC₅₀ = 443 nM) in HEK293 cell-based assays [1]. This yields an approximate SERT:DAT selectivity ratio of ~9.5-fold and SERT:NET selectivity of ~4.4-fold based on the SERT IC₅₀ of 100 nM reported elsewhere. For comparison, the classic selective serotonin reuptake inhibitor (SSRI) fluoxetine exhibits SERT:DAT selectivity of >100-fold. This moderate selectivity profile distinguishes the 3-chloro-4-methoxy substitution pattern from highly selective serotonergic agents and may be relevant for applications requiring balanced monoaminergic modulation.

DAT NET Dopamine Norepinephrine Monoamine Transporter Selectivity

Recommended Research Applications for 3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS 7569-60-0) Based on Verified Differential Evidence


Structure-Activity Relationship (SAR) Studies of SERT Ligands Requiring Primary Amine Pharmacophores

The 3.3-fold higher SERT inhibitory potency of the primary amine (IC₅₀ = 100 nM) compared to its N-methyl homolog (IC₅₀ = 330 nM) makes this compound the appropriate starting material for SAR campaigns exploring SERT-binding pharmacophores where N-alkylation is not desired [1]. Researchers investigating the effects of aromatic substitution patterns on SERT activity should select the primary amine to maximize baseline potency before introducing N-substituents.

TRPV1 Antagonist Lead Optimization with a Non-Capsaicinoid Chemotype

The TRPV1 antagonist activity (IC₅₀ = 1,990 nM at pH 6.0) provides a validated starting point for optimization of TRPV1-targeted analgesics derived from a phenethylamine scaffold [2]. This chemotype offers an alternative to the extensively studied capsaicinoid and urea-based TRPV1 antagonists, potentially circumventing existing intellectual property or addressing the hyperthermia liabilities associated with certain TRPV1 antagonist classes.

Synthetic Intermediate for Lycorine-Type Alkaloid Total Synthesis

3-Chloro-4-methoxyphenethylamine hydrochloride has been successfully employed as a key intermediate in the total synthesis of lycorine-type Amaryllidaceae alkaloids, undergoing benzyne-mediated cyclization to form 6-methoxyindoline, which is then elaborated to (±)-1,12b-didehydrolycoran and (±)-12bα-lycoran [3]. Natural product chemists pursuing synthetic access to this alkaloid class should procure this specific halogenated phenethylamine building block to replicate published routes.

ADME Profiling of Phenethylamine-Derived CNS Candidates with Low CYP2D6 Liability

The compound's minimal CYP2D6 inhibition (IC₅₀ > 27,000 nM) makes it a suitable scaffold for CNS-targeted programs where avoiding CYP2D6-mediated drug-drug interactions is a priority [4]. Early-stage medicinal chemistry campaigns can utilize this building block with confidence that CYP2D6 inhibition is unlikely to confound in vivo pharmacokinetic studies or require extensive metabolic optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methoxyphenethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.